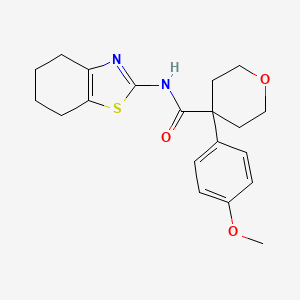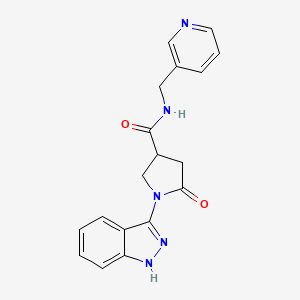![molecular formula C20H21N7O B11008059 N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B11008059.png)
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Alkylation: The benzimidazole core is then alkylated using methyl iodide to introduce the 1-methyl group.
Tetrazole Formation: The tetrazole ring is formed by the reaction of an appropriate nitrile with sodium azide in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, and halides under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole and tetrazole derivatives.
Aplicaciones Científicas De Investigación
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide has several scientific research applications, including:
Medicinal Chemistry: Used in the development of therapeutic agents for various diseases.
Biological Studies: Employed in studying enzyme inhibition, receptor binding, and other biological processes.
Chemical Research: Utilized in the synthesis of novel compounds and materials.
Industrial Applications: Used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity. The tetrazole ring enhances the compound’s binding affinity and specificity. The compound may also interfere with cellular signaling pathways, leading to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-1-(1-methyl-1H-benzimidazol-2-yl)methylamine
- 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid
- 1-{(1-(2-substituted benzyl)-1H-benzo[d]imidazol-2-yl) methyl}-3-arylthioureas
Uniqueness
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is unique due to its combination of benzimidazole and tetrazole moieties, which confer distinct biological activities and chemical properties. This combination enhances its potential as a therapeutic agent and its versatility in various chemical reactions .
Propiedades
Fórmula molecular |
C20H21N7O |
|---|---|
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
N-[(1-methylbenzimidazol-2-yl)methyl]-4-(2-propan-2-yltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C20H21N7O/c1-13(2)27-24-19(23-25-27)14-8-10-15(11-9-14)20(28)21-12-18-22-16-6-4-5-7-17(16)26(18)3/h4-11,13H,12H2,1-3H3,(H,21,28) |
Clave InChI |
CVBZDSBBXHVOES-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCC3=NC4=CC=CC=C4N3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(benzyloxy)phenyl]-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B11007979.png)

![Methyl 5-methyl-2-{[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11008002.png)
![2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11008004.png)

![5-(thiomorpholin-4-ylmethyl)-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one](/img/structure/B11008020.png)
![2-(Thiophen-2-yl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11008027.png)
![N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-valine](/img/structure/B11008040.png)
![methyl N-[4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoyl]glycinate](/img/structure/B11008042.png)
![trans-N-(2,4-dimethoxyphenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11008048.png)
![N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B11008055.png)
![2-(thiomorpholin-4-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B11008065.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-{2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}propanamide](/img/structure/B11008072.png)

